molecular formula C19H25N3O2S B7189079 N-[4-[[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]methyl]-1,3-thiazol-2-yl]acetamide

N-[4-[[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]methyl]-1,3-thiazol-2-yl]acetamide

Cat. No.: B7189079
M. Wt: 359.5 g/mol
InChI Key: ZSZXFUXQZXURPJ-UHFFFAOYSA-N
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Description

N-[4-[[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]methyl]-1,3-thiazol-2-yl]acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by a morpholine ring, a thiazole ring, and an acetamide group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]methyl]-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Morpholine Ring Formation: The morpholine ring is often synthesized via the reaction of diethanolamine with a suitable alkylating agent.

    Coupling Reactions: The thiazole and morpholine rings are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.

    Acetamide Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]methyl]-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-[4-[[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]methyl]-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-[[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]methyl]-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]methyl]-1,3-thiazol-2-yl]acetamide stands out due to its unique combination of a morpholine ring, a thiazole ring, and an acetamide group

Properties

IUPAC Name

N-[4-[[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-12-5-6-13(2)17(7-12)18-9-22(14(3)10-24-18)8-16-11-25-19(21-16)20-15(4)23/h5-7,11,14,18H,8-10H2,1-4H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZXFUXQZXURPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CN1CC2=CSC(=N2)NC(=O)C)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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